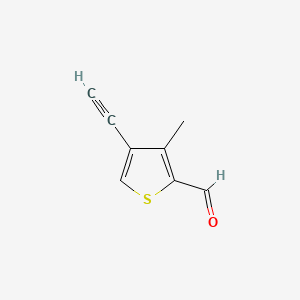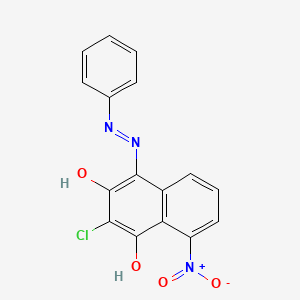![molecular formula C18H22ClNO3 B13837430 (4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pentenoyl chain, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Chlorinated Pentenoyl Chain: This can be done through a series of reactions including halogenation, alkylation, and olefination.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or acting as a catalyst in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and chlorinated organic compounds.
Propiedades
Fórmula molecular |
C18H22ClNO3 |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-[(E,2S)-5-chloro-2-propan-2-ylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3/b10-6+/t15-,16-/m0/s1 |
Clave InChI |
NWTCPOLSDXHJJC-DAASWOGBSA-N |
SMILES isomérico |
CC(C)[C@H](C/C=C/Cl)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


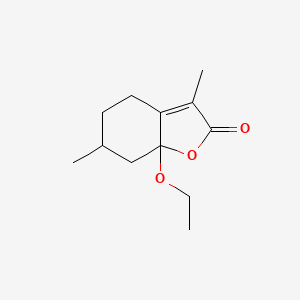
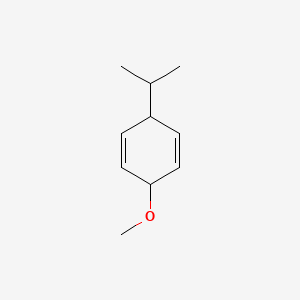
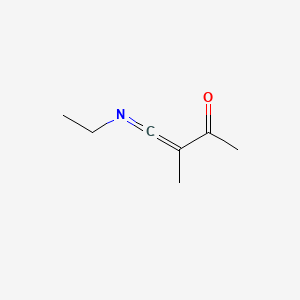

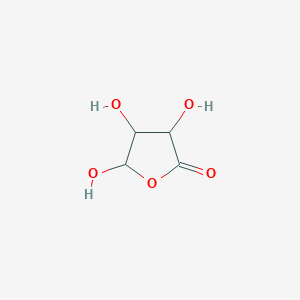
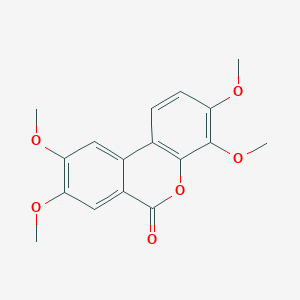

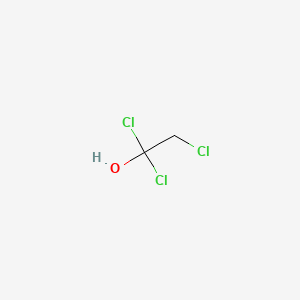
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
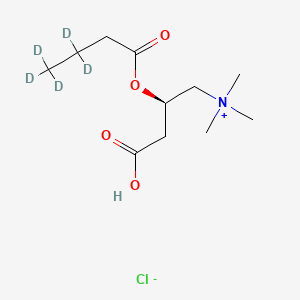

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
